Cas no 2138099-28-0 (2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid)

2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid is a fluorinated quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a difluoropropylamino substituent and a carboxylic acid functional group, which may enhance binding affinity and metabolic stability in bioactive molecules. The presence of fluorine atoms can improve lipophilicity and influence electronic properties, making it a valuable intermediate for drug discovery. The quinazoline core is known for its versatility in targeting enzymes such as kinases, suggesting utility in the development of kinase inhibitors. This compound’s synthetic accessibility and modifiable functional groups offer flexibility for further derivatization in lead optimization studies.
2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid structure
2138099-28-0 structure
Product name:2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid
CAS No:2138099-28-0
MF:C12H11F2N3O2
MW:267.231449365616
CID:5997240
PubChem ID:165512887

2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1162347
    • 2138099-28-0
    • 2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
    • 2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid
    • Inchi: 1S/C12H11F2N3O2/c1-12(13,14)6-16-11-15-5-7-3-2-4-8(10(18)19)9(7)17-11/h2-5H,6H2,1H3,(H,18,19)(H,15,16,17)
    • InChI Key: QWBQJYRGZMTSNU-UHFFFAOYSA-N
    • SMILES: FC(C)(CNC1=NC=C2C=CC=C(C(=O)O)C2=N1)F

Computed Properties

  • Exact Mass: 267.08193293g/mol
  • Monoisotopic Mass: 267.08193293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.1Ų
  • XLogP3: 2.4

2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162347-0.05g
2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
2138099-28-0
0.05g
$1464.0 2023-06-08
Enamine
EN300-1162347-0.1g
2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
2138099-28-0
0.1g
$1533.0 2023-06-08
Enamine
EN300-1162347-0.25g
2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
2138099-28-0
0.25g
$1604.0 2023-06-08
Enamine
EN300-1162347-5.0g
2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
2138099-28-0
5g
$5056.0 2023-06-08
Enamine
EN300-1162347-0.5g
2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
2138099-28-0
0.5g
$1673.0 2023-06-08
Enamine
EN300-1162347-10.0g
2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
2138099-28-0
10g
$7497.0 2023-06-08
Enamine
EN300-1162347-1.0g
2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
2138099-28-0
1g
$1742.0 2023-06-08
Enamine
EN300-1162347-2.5g
2-[(2,2-difluoropropyl)amino]quinazoline-8-carboxylic acid
2138099-28-0
2.5g
$3417.0 2023-06-08

Additional information on 2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid

Introduction to 2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid (CAS No. 2138099-28-0)

2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid, identified by the CAS number 2138099-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinazoline class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a 2,2-difluoropropylamino group and a carboxylic acid moiety at the 8-position of the quinazoline core introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of fluorine atoms into the molecule, particularly in the 2,2-difluoropropyl side chain, enhances its metabolic stability and binding affinity to biological targets. This modification is particularly relevant in the context of modern drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence biological activity. Studies suggest that the fluorine atoms in 2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid can engage in favorable interactions with key residues in protein targets, potentially leading to improved binding affinity. Furthermore, the carboxylic acid group at the 8-position provides a versatile handle for further derivatization, allowing chemists to explore novel analogs with enhanced pharmacological properties.

In the realm of oncology research, quinazoline derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer progression. The amine group in 2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid offers opportunities for covalent bond formation with target proteins, a strategy that has shown promise in developing highly specific anticancer agents. Preliminary in vitro studies indicate that this compound exhibits inhibitory activity against certain kinases, suggesting its potential as a lead compound for further optimization.

The synthesis of 2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid involves multi-step organic transformations, including condensation reactions and fluorination protocols. The use of advanced synthetic methodologies ensures high purity and yield, which are critical for downstream applications such as pharmacokinetic studies and clinical trials. Researchers have leveraged state-of-the-art techniques like flow chemistry to streamline the synthesis process, making it more scalable and cost-effective.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex drug candidates. The quinazoline core can be further functionalized to introduce additional pharmacophores or to modify existing ones. For instance, coupling this compound with other heterocycles or bioisosteres could lead to novel molecules with improved solubility or reduced toxicity. Such strategies are increasingly important in addressing challenges associated with drug resistance and adverse effects.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Fluorine atoms are known to modulate lipophilicity, metabolic stability, and electronic properties of molecules. In 2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid, the fluoroalkyl group contributes to these effects by enhancing the molecule's interaction with biological targets while minimizing off-target interactions. This balance is essential for developing drugs that are both effective and safe.

As research progresses, interdisciplinary approaches combining experimental chemistry with artificial intelligence-driven drug discovery are becoming more prevalent. Machine learning models can predict the biological activity of compounds based on their structural features, allowing researchers to prioritize candidates like 2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid for further investigation. These tools have already been instrumental in identifying new leads and optimizing existing ones.

In conclusion,2-[(2,2-Difluoropropyl)amino]quinazoline-8-carboxylic acid (CAS No. 2138099-28-0) represents a fascinating example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups and its potential applications in oncology and other therapeutic areas make it a valuable asset in the pharmaceutical industry. Continued research into this compound and its derivatives will undoubtedly contribute to advancements in drug development and improve patient outcomes worldwide.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd